molecular formula C14H12FN3OS B3142789 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-96-4

2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142789
CAS No.: 512190-96-4
M. Wt: 289.33 g/mol
InChI Key: QEVYMQHZJMCPCF-UHFFFAOYSA-N
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Description

2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a novel imidazolone-based research compound designed for biochemical investigation. Its molecular architecture, featuring a 4-fluorophenyl group and a thiophen-2-ylmethyl moiety, suggests potential for diverse biological activity. This structure shares key features with compounds known to be inhibitors of the beta-secretase (BACE) enzyme , a primary target in Alzheimer's disease research. The inclusion of the thiophene ring, a scaffold recognized in agricultural fungicide development for its antifungal properties , further broadens its potential research applications in microbiology. Researchers can utilize this chemical to probe its mechanism of action and efficacy in various experimental models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYMQHZJMCPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the fluorophenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives, tetrahydro derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural differences and properties of analogous compounds:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Purity (%) Key Properties/Applications References
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one R1: 4-fluorophenyl, R2: thiophen 301.30 95 High stability, potential drug lead
2-amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one R1: 3-methoxyphenyl, R2: 4F-Ph 327.34 Discontinued Lab use only, discontinued
2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one R1: 4-methylphenyl, R2: thiophen 285.36 N/A Supplier: Hairui Chem
2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one R1: 3-methoxyphenyl, R2: thiophen 314.35 N/A Medicinal chemistry applications
2-amino-5-[(3-fluorophenyl)methyl]-5-phenyl-1H-imidazol-4-one R1: phenyl, R2: 3-fluorophenyl 297.32 98 Supplier: Moldb

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances stability through electron-withdrawing effects, while methoxy or methyl groups (e.g., in ) introduce electron-donating properties, altering reactivity and solubility.
  • Thiophene vs. Phenyl : Thiophene-containing derivatives (e.g., ) exhibit distinct π-π stacking and charge-transfer interactions compared to phenyl analogs, influencing crystal packing and bioavailability .
  • Discontinued Compounds : Derivatives like were discontinued, possibly due to synthesis challenges or inferior pharmacokinetic profiles, highlighting the importance of substituent selection .

Biological Activity

The compound 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one , also known by its CAS number 512190-96-4 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from recent research.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : This is achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is employed, where a fluorobenzene derivative reacts with a nucleophile.
  • Attachment of the Thiophen-2-ylmethyl Group : This involves alkylation of the imidazole ring with a thiophen-2-ylmethyl halide under basic conditions.

Major Products

The synthesis can yield various derivatives through oxidation, reduction, and substitution reactions, which can lead to sulfoxides, sulfones, and other substituted imidazole derivatives.

The biological activity of this compound primarily involves its interactions with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. However, detailed studies are necessary to fully elucidate these mechanisms.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Neurological Disorders : Its structural characteristics suggest it may interact with GABA-A receptors, which are critical in treating conditions like anxiety and epilepsy .
  • Cancer Treatment : Preliminary studies suggest that it may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • GABA-A Receptor Modulation : A study highlighted the potential of related compounds as positive allosteric modulators (PAMs) for GABA-A receptors, indicating that modifications similar to those present in this compound could enhance metabolic stability and reduce hepatotoxicity compared to existing drugs like alpidem .
  • Metabolic Stability : In vitro studies using human liver microsomes demonstrated that certain derivatives maintained higher metabolic stability than traditional compounds, showing promise for reduced side effects and improved therapeutic profiles .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar molecules:

Compound NameStructural FeaturesBiological Activity
2-amino-5-(phenyl)-4,5-dihydro-1H-imidazol-4-oneLacks fluorine and thiophen groupLimited therapeutic applications
2-amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-oneContains chlorine instead of fluorineDifferent receptor interaction profile
2-amino-5-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-4-oneLacks thiophen groupReduced biological activity compared to target compound

The presence of both the fluorophenyl and thiophen groups in this compound contributes to its unique chemical properties and potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one?

Methodological Answer: Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics and solubility of intermediates .
  • pH and temperature control : Maintain pH 7–8 and temperatures between 60–80°C to minimize side reactions (e.g., hydrolysis of the imidazole ring) .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the compound in >85% purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiophene methyl protons (δ ~2.8–3.2 ppm) .
    • FTIR : Verify the imidazolone carbonyl stretch (1650–1700 cm⁻¹) and NH₂ bending (1600–1620 cm⁻¹) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z for C₁₄H₁₃FN₂OS: 308.07) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases due to the imidazolone scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science using keywords like “imidazol-4-one derivatives” and “fluorophenyl-thiophene bioactivity” .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Structural analogs : Compare activity trends with derivatives (e.g., 4,5-diphenylimidazoles) to identify substituent-specific effects .

Q. What advanced techniques are recommended for studying the compound’s supramolecular interactions?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the imidazolone and thiophene rings (target R factor <0.08) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature applications) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-fluorophenyl position to enhance kinase inhibition .
    • Thiophene modifications : Replace the methyl group with carboxyl or amide moieties to modulate solubility and binding .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values from cytotoxicity data .

Q. What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Implement continuous reactors to maintain precise temperature/pH control and reduce batch variability .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of solvent removal .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Docking validation : Re-dock the compound into target proteins (e.g., COX-2, EGFR) using Glide SP/XP modes with explicit water molecules .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD <2.0 Å indicates robust binding) .
  • Experimental controls : Include positive controls (e.g., imatinib for kinase assays) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-amino-5-(4-fluorophenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

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